molecular formula C13H18BrNO2 B3962897 1-(4-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol

1-(4-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol

Cat. No.: B3962897
M. Wt: 300.19 g/mol
InChI Key: OQSXCVMASFIVFI-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol is an organic compound that features a bromophenoxy group attached to a pyrrolidinylpropanol backbone

Properties

IUPAC Name

1-(4-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c14-11-3-5-13(6-4-11)17-10-12(16)9-15-7-1-2-8-15/h3-6,12,16H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSXCVMASFIVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(COC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol typically involves the reaction of 4-bromophenol with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenoxy group can be reduced to a phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(4-bromophenoxy)-3-pyrrolidin-1-ylpropan-2-one.

    Reduction: Formation of 1-(4-hydroxyphenoxy)-3-pyrrolidin-1-ylpropan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the pyrrolidinylpropanol backbone can interact with other functional groups within the target site. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenoxy)-3-chloropropane: Similar structure but lacks the pyrrolidinyl group.

    1-(4-Bromophenoxy)-2-propanol: Similar structure but lacks the pyrrolidinyl group and has a different hydroxyl group position.

    4-Bromophenol: Contains the bromophenoxy group but lacks the propanol and pyrrolidinyl groups.

Uniqueness

1-(4-Bromophenoxy)-3-pyrrolidin-1-ylpropan-2-ol is unique due to the presence of both the bromophenoxy and pyrrolidinylpropanol groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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